B026

Epigenetics Histone Acetyltransferase Enzyme Inhibition

B026 is an AI-optimized, orally bioavailable p300/CBP HAT inhibitor delivering sub-nanomolar potency (p300 IC50 1.8 nM; CBP 9.5 nM)—30-fold more potent than A-485. ≥2000-fold selectivity over six other HATs ensures target-specific chromatin studies free from off-target interference. Validated antiproliferative activity in MV-4-11, Maver-1, K562, and Kasumi-1 (IC50 2.6–104.4 nM) with dose-dependent tumor growth inhibition in xenograft models. PK profile: 56% oral bioavailability, low clearance (13.4 mL/min/kg), enabling once-daily oral dosing in rodents. The definitive tool compound for rigorous preclinical p300/CBP oncology research.

Molecular Formula C28H24F4N4O4
Molecular Weight 556.5176
Cat. No. B1192242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameB026
SynonymsB026;  B-026;  B 026
Molecular FormulaC28H24F4N4O4
Molecular Weight556.5176
Structural Identifiers
SMILESO=C([C@]12CCC3=C1C=CC(C4=CN(C)N=C4)=C3)N(CC(N5[C@H](C(F)(F)F)COC6=CC=C(F)C=C6C5)=O)C(C2)=O
InChIInChI=1S/C28H24F4N4O4/c1-34-12-19(11-33-34)16-2-4-21-17(8-16)6-7-27(21)10-24(37)36(26(27)39)14-25(38)35-13-18-9-20(29)3-5-22(18)40-15-23(35)28(30,31)32/h2-5,8-9,11-12,23H,6-7,10,13-15H2,1H3/t23-,27-/m0/s1
InChIKeyDYRHOWZLCQQLTA-HOFKKMOUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

B026 Compound Overview: p300/CBP HAT Inhibitor for Epigenetic and Oncology Research


B026 is a small-molecule, orally bioavailable inhibitor of the p300 and CREB-binding protein (CBP) histone acetyltransferases (HATs) . It exhibits sub-nanomolar to low-nanomolar inhibitory potency, with reported half-maximal inhibitory concentration (IC50) values of 1.8 nM for p300 and 9.5 nM for CBP in enzymatic assays . The compound is characterized by the molecular formula C27H23F4N5O4, a molecular weight of 557.50 g/mol, and the CAS Registry Number 2379416-48-3 . As a tool compound, B026 is supplied for preclinical research applications, with purity typically specified at ≥98% by vendors .

B026 Differentiation: Why Generic p300/CBP HAT Inhibitors Cannot Be Interchanged


The p300/CBP HAT inhibitor class exhibits substantial variability in target potency, selectivity profile, cellular activity, and in vivo pharmacokinetics, precluding simple substitution . Early-generation inhibitors such as anacardic acid and C646 demonstrate micromolar potency and poor drug-like properties, while even advanced probes like A-485 show different selectivity and efficacy profiles compared to optimized candidates [1]. B026 represents a distinct chemical entity engineered through an AI-assisted optimization campaign specifically to address potency, selectivity, and oral bioavailability limitations of prior analogs, making it non-fungible with other in-class compounds for rigorous experimental workflows .

B026 Quantitative Differentiation: Head-to-Head Comparison Data vs. A-485 and Other Comparators


B026 vs. A-485: 30-Fold Improvement in p300 HAT Enzymatic Potency

In a direct comparative study, B026 demonstrated a p300 HAT IC50 of 1.8 nM, which is approximately 30-fold more potent than the previously reported inhibitor A-485 (p300 IC50 = 60 nM) [1]. Both compounds were evaluated in the same publication using comparable enzymatic assay conditions, establishing a clear quantitative differentiation.

Epigenetics Histone Acetyltransferase Enzyme Inhibition

B026 HAT Family Selectivity: >2000-Fold Selectivity Over Six Other HATs

When profiled against a panel of six other histone acetyltransferase family members (HAT1, GCN5, NatD, PCAF, KAT7, and MOF), B026 exhibited no significant inhibition at concentrations up to 20 μM, yielding IC50 values >10,000–20,000 nM . This corresponds to at least a 2,000-fold selectivity window over the primary p300 target (IC50 = 1.8 nM).

Selectivity Profiling Histone Acetyltransferase Off-Target Screening

B026 Cellular Antiproliferative Activity: Superior to A-485 in Leukemia Cell Lines

B026 demonstrated low-nanomolar antiproliferative activity in a panel of MYC-overexpressing leukemia and lymphoma cell lines (MV-4-11, Maver-1, K562, Kasumi-1) with IC50 values ranging from 2.6–104.4 nM . In the same study, B026 exhibited superior inhibitory activity compared to A-485 across these sensitive cell lines . In the MV-4-11 cell line, B026 also induced more pronounced p300 protein stabilization and greater reduction of H3K27 acetylation at equivalent concentrations relative to A-485 .

Cancer Cell Biology Leukemia Antiproliferative Assay

B026 In Vivo Efficacy: Dose-Dependent Tumor Growth Inhibition in Xenograft Model

Orally administered B026 achieved significant and dose-dependent tumor growth inhibition in an animal model of human cancer . The study demonstrates that B026 is not merely a potent in vitro inhibitor but also exhibits meaningful pharmacodynamic effects in vivo, distinguishing it from earlier-generation p300/CBP HAT inhibitors that lacked oral bioavailability or in vivo efficacy.

In Vivo Pharmacology Xenograft Tumor Growth Inhibition

B026 Oral Pharmacokinetics: Low Clearance and 56% Bioavailability in Rat

Following oral administration to male Sprague-Dawley rats, B026 exhibited favorable pharmacokinetic parameters including low systemic clearance (13.4 mL/min/kg), good oral exposure (AUC = 3.71 μM·h), and an oral bioavailability of 56% . For context, the comparator compound A-485 demonstrated a higher clearance of 1.23 L/h/kg (20.5 mL/min/kg) and a comparable oral bioavailability of 63% in the same species [1]. B026's lower clearance profile supports sustained systemic exposure following oral dosing.

Pharmacokinetics ADME Oral Bioavailability

B026 Target Engagement: Potent Inhibition of AR+ Prostate Cancer Cell Growth

B026 exhibits significant anticancer activity against androgen receptor-positive (AR+) prostate cancer cell lines . This cellular activity correlates with its biochemical potency against p300/CBP HAT, confirming target engagement in a therapeutically relevant disease model. While specific IC50 values for individual AR+ prostate cancer cell lines are not detailed in the abstract, the compound's activity in this indication distinguishes it from other p300/CBP HAT inhibitors that may not have been profiled or shown efficacy in prostate cancer models.

Prostate Cancer Androgen Receptor Cell Viability

B026 Application Scenarios: Where Quantitative Differentiation Drives Experimental Value


Preclinical Oncology Research: Prostate Cancer and Hematological Malignancy Models

B026 is indicated for in vitro and in vivo studies of p300/CBP-dependent oncogenic transcription in androgen receptor-positive prostate cancer and MYC-overexpressing leukemia/lymphoma models. Its 30-fold greater potency than A-485 against p300 HAT and demonstrated cellular antiproliferative activity in MV-4-11, Maver-1, K562, and Kasumi-1 cell lines (IC50 = 2.6–104.4 nM) make it a superior choice for target engagement studies in these cancer types . The compound's oral bioavailability and in vivo tumor growth inhibition support its use in xenograft efficacy studies.

Epigenetic Mechanism-of-Action Studies Requiring High HAT Family Selectivity

For experiments designed to dissect the specific role of p300/CBP HAT activity in chromatin regulation and transcriptional control, B026 provides a critical advantage due to its ≥2000-fold selectivity over six other HAT family members . This selectivity profile ensures that observed changes in histone acetylation and gene expression can be confidently attributed to p300/CBP inhibition rather than off-target HAT modulation. Researchers investigating H3K27 acetylation dynamics or MYC transcriptional regulation will benefit from this clean pharmacological tool.

In Vivo Pharmacodynamic and Efficacy Studies in Rodent Models

B026 is specifically optimized for oral in vivo administration, with a low clearance of 13.4 mL/min/kg and 56% oral bioavailability in rats . This pharmacokinetic profile enables convenient once-daily oral dosing regimens for chronic studies, eliminating the need for continuous infusion or repeated intraperitoneal injections. The compound's demonstrated dose-dependent tumor growth inhibition in human cancer xenograft models validates its suitability for preclinical proof-of-concept efficacy studies where robust systemic exposure and target coverage are required .

Comparative Tool Compound Studies for p300/CBP HAT Target Validation

B026 serves as an essential comparator compound when evaluating novel p300/CBP HAT inhibitors or validating target biology. Its well-characterized potency (p300 IC50 = 1.8 nM), selectivity (>2000-fold over other HATs), and pharmacokinetic properties (F = 56%) provide a quantitative benchmark against which new chemical matter can be assessed . In studies aiming to differentiate target-specific effects from compound-specific artifacts, B026 offers a data-rich reference profile that earlier inhibitors like anacardic acid or C646 cannot provide due to their micromolar potency and poor drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for B026

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.